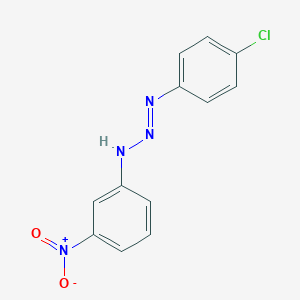
4-methyl-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide, also known as MET, is a chemical compound that has been studied extensively for its potential use as a therapeutic agent. This compound has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 4-methyl-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide is not yet fully understood, but it is believed to work by modulating various cellular pathways. Studies have shown that 4-methyl-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide can inhibit the activity of certain enzymes and proteins, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-methyl-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide has been found to exhibit a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. Studies have also shown that 4-methyl-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide can modulate the immune system, leading to increased immune function.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methyl-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide in lab experiments is that it has been extensively studied, with a large body of research available on its properties and potential applications. However, one limitation is that the compound can be difficult and expensive to synthesize, which may limit its use in certain experiments.
Future Directions
There are many potential directions for future research on 4-methyl-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide. One area of interest is in the development of new anticancer therapies, with researchers exploring ways to optimize the compound's activity against cancer cells. Other areas of research include investigating the compound's potential use in treating inflammatory and autoimmune disorders, as well as exploring its effects on other cellular pathways. Overall, 4-methyl-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide is a promising compound that has the potential to be used in a variety of therapeutic applications, and further research is needed to fully understand its properties and potential uses.
Synthesis Methods
The synthesis of 4-methyl-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide can be achieved through a multi-step process that involves the reaction of various chemical reagents. One common method involves the reaction of 4-methylthiosemicarbazide with ethyl phenylacetate, followed by further reactions to produce the final compound.
Scientific Research Applications
4-methyl-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide has been the subject of numerous scientific studies, with researchers investigating its potential use in a variety of applications. One area of research has focused on the compound's potential as an anticancer agent, with studies showing that 4-methyl-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide can inhibit the growth of cancer cells in vitro. Other studies have investigated the compound's potential as an anti-inflammatory agent, with promising results.
properties
IUPAC Name |
4-methyl-N-(1-phenylethyl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8(10-6-4-3-5-7-10)13-12(16)11-9(2)14-15-17-11/h3-8H,1-2H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPONLCDRJEXHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301329595 |
Source


|
| Record name | 4-methyl-N-(1-phenylethyl)thiadiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301329595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24815573 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methyl-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide | |
CAS RN |
722460-34-6 |
Source


|
| Record name | 4-methyl-N-(1-phenylethyl)thiadiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301329595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-Butyl-N-[4-(4,6-dimethyl-pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B420435.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-{4-nitrophenyl}-4(3H)-quinazolinone](/img/structure/B420436.png)
![3-(4-bromophenyl)-2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B420438.png)
![N-[4-(mesitylamino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]-N-methylacetamide](/img/structure/B420439.png)
![4-tert-butyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B420440.png)
![2-[2-(4-bromophenyl)vinyl]-3-{4-nitrophenyl}-4(3H)-quinazolinone](/img/structure/B420441.png)

![2-{[4-(Dimethylamino)benzylidene]amino}benzamide](/img/structure/B420444.png)
![2-({[4-(1-adamantyl)phenyl]sulfonyl}amino)-N-(4-bromophenyl)benzamide](/img/structure/B420449.png)
![4-[(2,6-Dimethylphenyl)imino]-1-{4-[ethyl(2-hydroxyethyl)amino]phenyl}-8-methyl-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B420451.png)



![2-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B420456.png)